molecular formula C11H14N2O2S B8288982 2-Hydroxy-4-morpholin-4-yl-thiobenzamide

2-Hydroxy-4-morpholin-4-yl-thiobenzamide

Cat. No. B8288982
M. Wt: 238.31 g/mol
InChI Key: WRNRSTWHHYSPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-morpholin-4-yl-thiobenzamide is a useful research compound. Its molecular formula is C11H14N2O2S and its molecular weight is 238.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-hydroxy-4-morpholin-4-ylbenzenecarbothioamide

InChI

InChI=1S/C11H14N2O2S/c12-11(16)9-2-1-8(7-10(9)14)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2,(H2,12,16)

InChI Key

WRNRSTWHHYSPFE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=S)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-hydroxy-4-morpholin-4-yl-benzamide (102 mg; 0.46 mmol) and t-butyldimethylsilyl chloride (73 mg; 0.48 mmol) in dry tetrahydrofuran (4 mL) was added Hunig's base (0.084 mL; 0.48 mmol) via syringe at room temperature under a nitrogen atmosphere. After stirring at room temperature for 4 hours, Lawesson's reagent was added (117 mg; 0.28 mmol) in one portion and the resulting solution was stirred for 16 hours. Benzyl trimethyl ammonium fluoride (1.84 mmol) then was added and stirring was continued for 2 hours longer. The reaction was concentrated at reduced pressure, and the residue re-dissolved in EtOAc (10 mL) and washed with water, 10% citric acid, 5% NaHCO3, and brine then dried (Na2SO4), filtered and concentrated in vacuo. The residue was then recrystallized from EtOAc/hexanes to provide the thioamide as a yellow solid (31 mg; 28%).
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
0.084 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.84 mmol
Type
reactant
Reaction Step Three

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